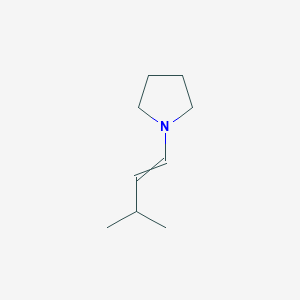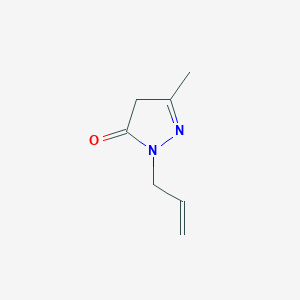
1-Methylpropylhydroxyl amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylpropylhydroxyl amine can be synthesized through several methods:
Reduction of Nitriles: One common method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with hydroxylamine.
Industrial Production Methods
Industrial production of N-hydroxy-2-butanamine often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpropylhydroxyl amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Oximes, nitroso compounds
Reduction: Primary amines
Substitution: Various substituted amines and halides
Wissenschaftliche Forschungsanwendungen
1-Methylpropylhydroxyl amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-hydroxy-2-butanamine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Hydroxylation Reactions: It participates in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, leading to the formation of N-hydroxy derivatives.
Pathways Involved: The compound is involved in metabolic pathways related to nitrogen metabolism and detoxification processes.
Vergleich Mit ähnlichen Verbindungen
1-Methylpropylhydroxyl amine can be compared with other similar compounds such as:
Butanamine: The parent compound, which lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxy-2-butanimine: A closely related compound with similar chemical properties but different reactivity due to the presence of an imine group.
N-Hydroxyethylamine: Another hydroxylamine derivative with different chain length and reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C4H11NO |
|---|---|
Molekulargewicht |
89.14 g/mol |
IUPAC-Name |
N-butan-2-ylhydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
LHYPXHNPQLMXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)








![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)


